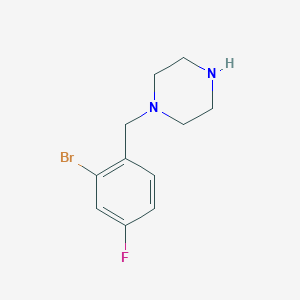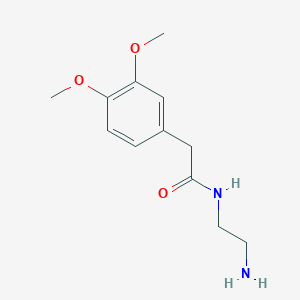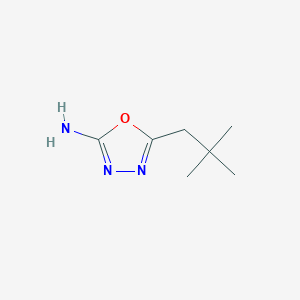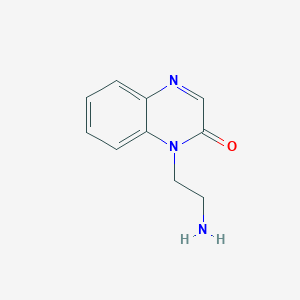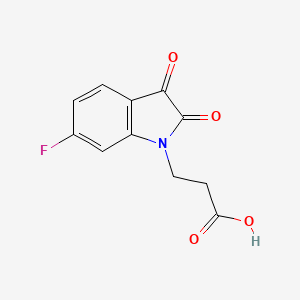
9-(4-tert-Butylphenyl)carbazole
Vue d'ensemble
Description
9-(4-tert-Butylphenyl)carbazole is a carbazole-based compound known for its high triplet energy, wide band-gap, and high glass-transition temperature . It is one of the most widely-used TADF host materials for blue electrophosphorescence . It possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole .
Synthesis Analysis
The synthesis of carbazole derivatives has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular formula of 9-(4-tert-Butylphenyl)carbazole is C22H21N . It has a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups .Chemical Reactions Analysis
Carbazole-based compounds can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
9-(4-tert-Butylphenyl)carbazole has a molecular weight of 299.4 g/mol . It exhibits enhanced morphological and superior electrochemical stability .Applications De Recherche Scientifique
Optoelectronic Applications
Polycarbazole and its derivatives, which include “9-[4-(tert-Butyl)phenyl]-9H-carbazole”, have excellent optoelectronic properties . These properties make them potential candidates in the field of nanodevices . The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
Energy Storage
These compounds have high charge carrier mobility, which makes them suitable for use in rechargeable batteries . The presence of a bridged biphenyl unit provides a material with a lower bandgap, making it advantageous for energy storage applications .
Electrochemical Transistors
The excellent electrochemical properties of polycarbazole and its derivatives make them ideal for use in electrochemical transistors . Their good environmental stability further enhances their suitability for this application .
Synthesis of 2-Nitroindoles
“9-[4-(tert-Butyl)phenyl]-9H-carbazole” can be used in the synthesis of 2-nitroindoles . 2-Nitroindoles are important intermediates in organic synthesis and medicinal chemistry.
Mono-Boc Protection of α,ω-Diamines
This compound can be used as a reagent for mono-Boc protection of α,ω-diamines . This is a key step in the synthesis of many pharmaceuticals and biologically active compounds.
Light-Emitting Diodes
The compound can be used to derive deep blue light-emitting diodes in its undoped form . This polymeric material offers a high glass transition temperature of about 96°C, the high current efficiency of 1.36 cd A −1 with excellent stability .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
Propriétés
IUPAC Name |
9-(4-tert-butylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-22(2,3)16-12-14-17(15-13-16)23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKADLRYWIXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(tert-Butyl)phenyl]-9H-carbazole | |
CAS RN |
57103-13-6 | |
| Record name | 9-[4-(tert-Butyl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the substitution of the tert-butyl group with a pyrenyl group in 9-(4-tert-butylphenyl)carbazole affect its electronic properties and potential applications?
A1: The study by Zhang et al. [] investigates this exact question by comparing 3,6-dipyrenyl-9-(4'-tert-butylphenyl)carbazole (BPyC) and 3,6-dipyrenyl-9-(4'-pyrenylphenyl)carbazole (TPyC). Their findings indicate that while the Highest Occupied Molecular Orbital (HOMO), energy gap, ionization potential, and reorganization energy remain relatively unaffected by the substitution, the Lowest Unoccupied Molecular Orbital (LUMO) and electron affinity are significantly influenced []. This suggests that replacing the tert-butyl group with a pyrenyl group in 9-(4-tert-butylphenyl)carbazole primarily impacts its electron accepting abilities. Consequently, TPyC, with its modified LUMO and electron affinity, emerges as a more promising candidate for applications requiring efficient electron transport, such as in organic light-emitting diodes (OLEDs) or as a bipolar material in organic electronic devices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



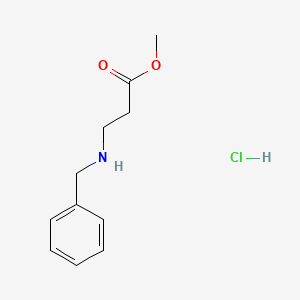
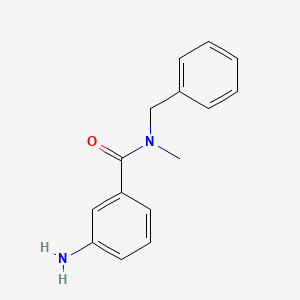

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
